molecular formula C5H8BrF3 B3232959 (S)-2-Bromo-1,1,1-trifluoro-3-methyl-butane CAS No. 1349699-64-4

(S)-2-Bromo-1,1,1-trifluoro-3-methyl-butane

Cat. No.: B3232959
CAS No.: 1349699-64-4
M. Wt: 205.02
InChI Key: ZOPGBRVDWFPISZ-BYPYZUCNSA-N
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Description

(S)-2-Bromo-1,1,1-trifluoro-3-methyl-butane is an organic compound that belongs to the class of halogenated alkanes. This compound is characterized by the presence of a bromine atom, three fluorine atoms, and a methyl group attached to a butane backbone. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Bromo-1,1,1-trifluoro-3-methyl-butane typically involves the halogenation of a suitable precursor. One common method is the bromination of 1,1,1-trifluoro-3-methyl-butane using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst or under UV light to facilitate the substitution of a hydrogen atom with a bromine atom.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Bromo-1,1,1-trifluoro-3-methyl-butane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Typically involves reagents like sodium hydroxide, potassium cyanide, or ammonia in polar solvents.

    Elimination Reactions: Often carried out using strong bases such as potassium tert-butoxide in aprotic solvents.

    Oxidation and Reduction: May involve oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products

    Nucleophilic Substitution: Produces various substituted derivatives depending on the nucleophile used.

    Elimination Reactions: Forms alkenes with different degrees of unsaturation.

    Oxidation and Reduction: Results in the formation of alcohols, ketones, or other oxidized/reduced products.

Scientific Research Applications

(S)-2-Bromo-1,1,1-trifluoro-3-methyl-butane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving halogenated compounds and their biological interactions.

    Medicine: Investigated for potential use in pharmaceutical synthesis and drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-Bromo-1,1,1-trifluoro-3-methyl-butane primarily involves its reactivity as a halogenated alkane. The bromine atom serves as a leaving group in substitution reactions, allowing the compound to participate in various chemical transformations. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Bromo-1,1,1-trifluoro-3-methyl-butane: The enantiomer of the compound with a different spatial arrangement.

    2-Bromo-1,1,1-trifluoro-3-methyl-pentane: A homologous compound with an additional carbon atom.

    2-Chloro-1,1,1-trifluoro-3-methyl-butane: A similar compound where the bromine atom is replaced by chlorine.

Uniqueness

(S)-2-Bromo-1,1,1-trifluoro-3-methyl-butane is unique due to its specific stereochemistry and the presence of both bromine and trifluoromethyl groups

Properties

IUPAC Name

(2S)-2-bromo-1,1,1-trifluoro-3-methylbutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrF3/c1-3(2)4(6)5(7,8)9/h3-4H,1-2H3/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPGBRVDWFPISZ-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00717823
Record name (2S)-2-Bromo-1,1,1-trifluoro-3-methylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349699-64-4
Record name (2S)-2-Bromo-1,1,1-trifluoro-3-methylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Bromo-1,1,1-trifluoro-3-methyl-butane
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